4-methoxy-3-(N-methylbenzenesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide

Description

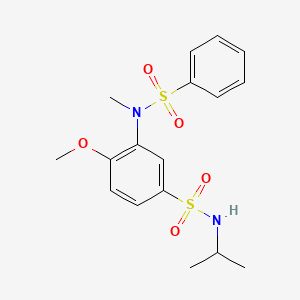

4-Methoxy-3-(N-methylbenzenesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide is a bis-sulfonamide derivative featuring a benzene ring substituted with two distinct sulfonamide groups. The first sulfonamide group at position 1 is N-substituted with a propan-2-yl (isopropyl) group, while the second sulfonamide at position 3 is part of an N-methylbenzenesulfonamido moiety. A methoxy group at position 4 further modulates the compound’s electronic and steric properties.

Properties

IUPAC Name |

3-[benzenesulfonyl(methyl)amino]-4-methoxy-N-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O5S2/c1-13(2)18-25(20,21)15-10-11-17(24-4)16(12-15)19(3)26(22,23)14-8-6-5-7-9-14/h5-13,18H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTDCJSDHXKISGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)C1=CC(=C(C=C1)OC)N(C)S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-(N-methylbenzenesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide typically involves multiple steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzenesulfonamide and N-methylbenzenesulfonamide.

Reaction Steps:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-(N-methylbenzenesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The sulfonamide group can be reduced to form an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like halogens or nitrating agents under acidic conditions.

Major Products

Oxidation: Formation of 4-methoxybenzoic acid.

Reduction: Formation of 4-methoxy-3-(N-methylamino)-N-(propan-2-yl)benzene-1-sulfonamide.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: As a probe to study biological processes.

Medicine: Potential use as an anti-inflammatory or antimicrobial agent.

Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial enzymes by mimicking the structure of natural substrates. The molecular targets could include enzymes involved in folic acid synthesis or cell wall formation.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Sulfonamide Derivatives

Substituent Effects on Physicochemical Properties

- Methoxy Group (Position 4): Enhances lipophilicity compared to amino-substituted analogues (e.g., 4-amino-N-(3,5-dichlorophenyl)benzene-1-sulfonamide ). This may improve membrane permeability but reduce aqueous solubility.

- Isopropyl Group (Position 1): Increases hydrophobicity relative to smaller alkyl or aryl substituents, as seen in azetidine-based sulfonamides .

Biological Activity

4-Methoxy-3-(N-methylbenzenesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide is a sulfonamide compound with significant biological activity, particularly in the realm of antibacterial properties. Its unique structure, featuring a methoxy group and a sulfonamide moiety, enhances its pharmacological potential. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C18H24N2O5S2

- CAS Number : 941900-38-5

This compound is characterized by:

- A benzene ring substituted at the 1-position with a sulfonamide group.

- A methoxy group at the 4-position.

- An isopropyl group attached to the nitrogen of the sulfonamide.

The primary mechanism of action for sulfonamides, including this compound, involves the inhibition of bacterial folate synthesis. This occurs through competitive inhibition of the enzyme dihydropteroate synthase, which is essential for synthesizing folate from para-aminobenzoic acid. The inhibition leads to bacteriostatic effects, thereby preventing bacterial growth and replication.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. Sulfonamides are known for their broad-spectrum efficacy against various bacterial strains. The presence of the methoxy group enhances solubility and bioavailability, potentially increasing its effectiveness.

Anti-inflammatory Effects

In addition to antibacterial properties, sulfonamides have demonstrated anti-inflammatory and analgesic activities. These effects make them valuable in treating conditions beyond bacterial infections, such as inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of related sulfonamide compounds, providing insights into their pharmacological profiles:

- Study on Perfusion Pressure : A study evaluated the effects of various benzenesulfonamides on perfusion pressure in a controlled experimental setup. Results indicated that certain derivatives could influence cardiovascular parameters by modulating perfusion pressure through calcium channel inhibition .

- Comparative Analysis : In vitro studies compared the efficacy of various benzenesulfonamide derivatives against Leishmania spp., revealing that some compounds exhibited IC50 values in the low micromolar range, indicating potent antileishmanial activity .

- Pharmacokinetic Studies : The pharmacokinetic profiles of related compounds were assessed using computational models like ADMETlab. These studies highlighted differences in permeability and bioavailability among structurally similar compounds, suggesting that modifications to the sulfonamide structure could enhance therapeutic efficacy .

Table 1: Biological Activity Comparison of Sulfonamide Derivatives

| Compound Name | IC50 (µM) | Activity Type |

|---|---|---|

| 4-Methoxy-3-(N-methylbenzenesulfonamido)... | TBD | Antibacterial |

| 4-(2-Aminoethyl)-benzenesulfonamide | TBD | Cardiovascular Effects |

| 2-Hydrazinocarbonyl-benzenesulfonamide | TBD | Antileishmanial |

| 2,5-Dichloro-N-(4-nitrophenyl)benzenesulfonamide | TBD | Antibacterial |

Note: TBD = To Be Determined based on ongoing research.

Q & A

Q. What are the recommended synthetic routes for preparing 4-methoxy-3-(N-methylbenzenesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via sequential sulfonylation reactions. For example:

React 5-amino-2-methoxyaniline with benzenesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) to form the primary sulfonamide intermediate.

Introduce the N-methylbenzenesulfonamido group via a second sulfonylation step using methylbenzenesulfonyl chloride under similar basic conditions.

Optimize reaction time (typically 6–12 hours) and temperature (room temperature to 60°C) to minimize byproducts like over-sulfonated derivatives .

- Key Considerations : Monitor pH to avoid hydrolysis of sensitive functional groups (e.g., methoxy) and use inert atmospheres to prevent oxidation .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer :

- X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and bond angles (e.g., C–S–O bond angles ~107–117°) .

- NMR Spectroscopy : Analyze and NMR peaks to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, sulfonamide NH signals at δ 7.5–8.5 ppm) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns consistent with sulfonamide cleavage .

Q. What are the key physicochemical properties influencing its reactivity in solution?

- Methodological Answer :

- Solubility : The compound is sparingly soluble in water due to hydrophobic aryl and isopropyl groups but dissolves in polar aprotic solvents (e.g., DMSO, DMF) .

- Acid-Base Behavior : The sulfonamide groups (pKa ~10–12) can act as weak acids, requiring buffered conditions for stability in biological assays .

Advanced Research Questions

Q. How can researchers address contradictions in biological activity data across different studies?

- Methodological Answer :

- Reproducibility Checks : Standardize assay conditions (e.g., pH, temperature, solvent concentration) to minimize variability .

- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may explain divergent results .

- Computational Modeling : Perform docking studies to assess binding affinity consistency with reported targets (e.g., enzymes, receptors) .

Q. What experimental strategies are effective for studying the environmental fate of this compound?

- Methodological Answer :

- Photodegradation Studies : Expose the compound to UV light (λ = 254–365 nm) and analyze degradation products via HPLC-MS to assess environmental persistence .

- Biotransformation Assays : Incubate with soil or microbial cultures to track sulfonamide cleavage or methoxy group oxidation .

- Partition Coefficients : Measure log (octanol-water) to predict bioaccumulation potential .

Q. How can isomerization or tautomerization of the sulfonamide group impact experimental outcomes?

- Methodological Answer :

- Dynamic NMR : Monitor proton exchange rates to detect tautomeric forms (e.g., NH proton shifts in DO) .

- pH-Dependent Studies : Adjust solution pH to stabilize specific tautomers and correlate with activity changes .

- Crystallographic Snapshots : Resolve structures at multiple pH levels to capture conformational changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.